(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate
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Overview
Description
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trifluoroacetyl group, an amino group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The triazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)butanoate
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)pentanoate
Uniqueness
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its electrophilicity, while the triazole ring provides stability and potential for diverse interactions.
Properties
Molecular Formula |
C7H7F3N4O3 |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H7F3N4O3/c8-7(9,10)6(16)17-5(15)4(11)1-14-3-12-2-13-14/h2-4H,1,11H2/t4-/m1/s1 |
InChI Key |
HITRRGNPMMOGEI-SCSAIBSYSA-N |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)OC(=O)C(F)(F)F)N |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)OC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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